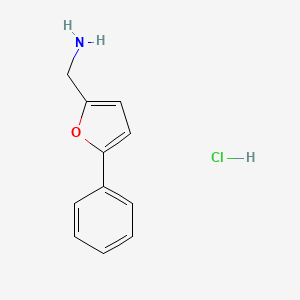

(5-Phenylfuran-2-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

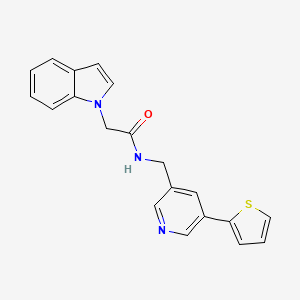

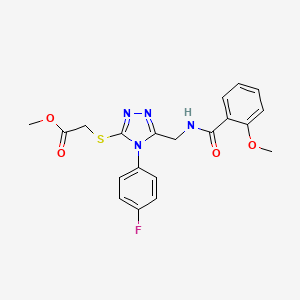

“(5-Phenylfuran-2-yl)methanamine” is a compound with the CAS Number: 39170-18-8 . It is used in various scientific and industrial research . A derivative of this compound, “(5-Phenylfuran-2-yl)methanamine hydrochloride”, has the molecular formula C11H12ClNO .

Molecular Structure Analysis

The molecular structure of “(5-Phenylfuran-2-yl)methanamine” is represented by the formula 1S/C11H11NO/c12-8-10-6-7-11 (13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 .Chemical Reactions Analysis

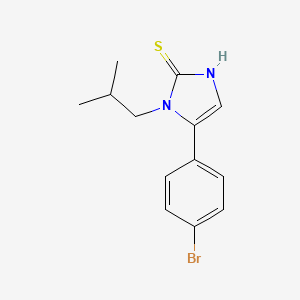

A series of “(5-phenylfuran-2-yl)methanamine” derivatives were synthesized and tested for their inhibitory activity against SIRT2 . The structure-activity relationship (SAR) analyses led to the identification of a potent compound 25 with an IC50 value of 2.47 μM .Wissenschaftliche Forschungsanwendungen

Antidepressant-like Activity

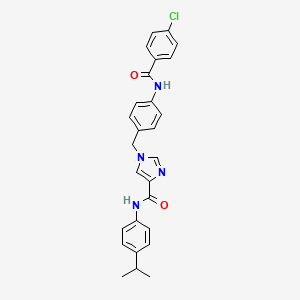

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown potential antidepressant-like activity. These compounds, including (5-Phenylfuran-2-yl)methanamine hydrochloride derivatives, were tested in signal transduction assays, identifying aryloxyethyl derivatives that preferentially stimulate ERK1/2 phosphorylation over other pathways. One compound, NLX-204, demonstrated high selectivity, solubility, metabolic stability, and efficacious antidepressant-like activity in rat models, suggesting promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Antiosteoclast Activity

A study on di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using a reaction pathway that includes (±)-piperidin-2-yl-methanamine, reported these compounds exhibited moderate to high antiosteoclast and osteoblast activity. This research highlights a potential application in the treatment of diseases affecting bone density and strength (G. S. Reddy et al., 2012).

Catalytic Evaluation in Chemical Reactions

Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives including 1-(3-(Pyridin-2-yl)phenyl)methanamine, were evaluated for their catalytic activity. These compounds showed good activity and selectivity in catalytic applications, indicating their utility in facilitating various chemical reactions (Roffe et al., 2016).

Anticancer Activity

Palladium (Pd)II and platinum (Pt)II complexes, synthesized from Schiff base ligands including R-(phenyl)methanamine and R-(furan-2-yl)methanamine derivatives, showed significant anticancer activity against various human cancerous cell lines. These complexes demonstrated strong DNA-binding affinity and a remarkable ability to reduce cell viability, underscoring their potential as anticancer agents (Mbugua et al., 2020).

Cardioprotective Efficacy

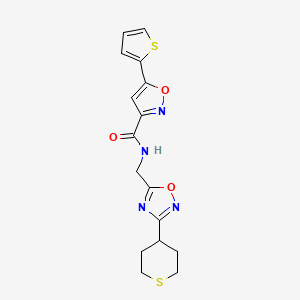

(5-Arylfuran-2-ylcarbonyl)guanidines, including derivatives of (5-phenylfuran-2-yl)methanamine, have been identified as potent inhibitors of the Na+/H+ exchanger isoform-1 (NHE-1), offering cardioprotective efficacy against ischemia-reperfusion injury. This research supports the therapeutic potential of these compounds in protecting the heart from ischemic damage and improving cardiac function (Lee et al., 2005).

Wirkmechanismus

Target of Action

The primary target of (5-Phenylfuran-2-yl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

This compound interacts with SIRT2, inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, as indicated by molecular docking analyses .

Biochemical Pathways

SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins . Thus, the inhibition of SIRT2 by this compound affects these biochemical pathways, leading to downstream effects such as changes in cell cycle regulation, autophagy, peripheral myelination, and immune and inflammatory responses .

Pharmacokinetics

It is noted that the compound likely possesses better water solubility , which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity . This leads to molecular and cellular effects related to the dysregulation of SIRT2 activity, contributing to the pathogenesis of diseases such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Eigenschaften

IUPAC Name |

(5-phenylfuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYBBXUKRBICOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859239-22-8 |

Source

|

| Record name | (5-phenylfuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)